ジヒドロセリン

概要

説明

Dihydroseselin is a coumarin derivative found in various plants, particularly those belonging to the Apiaceae family. It is known for its diverse biological activities, including anti-inflammatory and antinociceptive properties . The compound has garnered interest in scientific research due to its potential therapeutic applications.

科学的研究の応用

Anti-Inflammatory Properties

Dihydroseselin exhibits significant anti-inflammatory effects, making it a subject of interest in treating inflammatory diseases. Research has demonstrated that derivatives of dihydroseselin can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : Studies have shown that dihydroseselin and its derivatives reduce nitric oxide (NO) production and the expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. This action is mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

- Case Study : A specific derivative, (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin (Pd-Ib), was isolated and tested for its anti-inflammatory effects in LPS-induced RAW264.7 cells. It significantly suppressed gene expression related to inflammation at concentrations as low as 5 μg/mL .

Anti-HIV Activity

Dihydroseselin has been explored for its potential as an anti-HIV agent. Certain derivatives have shown promising results in inhibiting HIV replication.

- Research Findings : A study investigated the structure-activity relationships of synthetic coumarins, including dihydroseselin derivatives. These compounds demonstrated potent inhibitory activity against HIV-1 replication in vitro, with some exhibiting better efficacy than established antiretroviral drugs like AZT .

- Pharmacokinetics : The pharmacokinetic profiles of these compounds indicate moderate oral bioavailability and favorable metabolic stability, suggesting their potential for further development as therapeutic agents against HIV .

Therapeutic Applications in Colitis

Recent studies have highlighted the potential of dihydroseselin derivatives in managing colitis, an inflammatory bowel disease.

- Efficacy in Colitis Models : The compound (+)-3′-angeloxyloxy-4′-keto-3′,4′-dihydroseselin was tested in murine models of dextran sulfate sodium (DSS)-induced colitis. Results indicated a significant reduction in inflammatory markers and improved histopathological outcomes compared to untreated controls .

Data Summary

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokine production | Significant suppression of TNF-α and IL-1β |

| Anti-HIV | Inhibition of HIV replication | Potent activity against HIV with favorable profiles |

| Colitis Treatment | Reduction of inflammatory markers | Improved outcomes in DSS-induced colitis models |

準備方法

Synthetic Routes and Reaction Conditions

Dihydroseselin can be synthesized through several methods. One common approach involves the isolation of coumarin derivatives from the root resin of plants like Seseli campestre . The synthesis typically involves chromatographic techniques to purify the compound, followed by structural elucidation using spectroscopic methods such as IR, PMR, and NMR .

Industrial Production Methods

Industrial production of dihydroseselin is less common, but it can be achieved through large-scale extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate dihydroseselin in significant quantities .

化学反応の分析

Types of Reactions

Dihydroseselin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various monoesters and hydroxy derivatives of dihydroseselin .

作用機序

Dihydroseselin exerts its effects through several molecular pathways:

Inhibition of Pro-inflammatory Enzymes: It inhibits enzymes like nitric oxide synthase and cyclooxygenase-2, reducing the production of pro-inflammatory mediators.

Modulation of Signaling Pathways: It affects signaling pathways involving NF-κB, MAPK, and Akt, leading to decreased phosphorylation and nuclear translocation of pro-inflammatory transcription factors.

Reduction of Cytokine Production: Dihydroseselin decreases the production of cytokines such as tumor necrosis factor alpha and interleukin-1 beta.

類似化合物との比較

Dihydroseselin is unique among coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:

Seselin: Another coumarin derivative with similar anti-inflammatory properties.

5-Hydroxyseselin: Known for its antimicrobial activities.

Norbraylin: Exhibits antinociceptive properties.

Braylin: Used in traditional medicine for its therapeutic effects.

Dipetalolactone: Known for its anti-inflammatory and analgesic activities.

Dihydroseselin stands out due to its potent inhibition of pro-inflammatory enzymes and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and therapeutic development .

生物活性

Dihydroseselin, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with dihydroseselin.

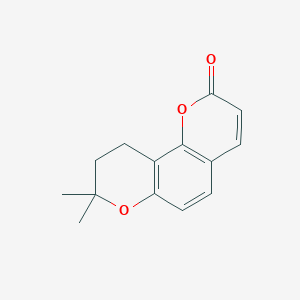

Chemical Structure and Properties

Dihydroseselin is structurally related to 7-hydroxycoumarin and is characterized by specific functional groups that contribute to its biological activity. The presence of an acetoxy group at the C3′ and C4′ positions is crucial for its pharmacological effects, including smooth muscle relaxation and calcium antagonistic activity .

Biological Activities

Dihydroseselin exhibits a variety of biological activities:

- Calcium Antagonist Activity : Dihydroseselin has been shown to relax smooth muscles effectively, indicating its potential as a calcium antagonist. This property is particularly noted in studies involving vascular tissues where it demonstrated significant blood pressure-lowering effects .

- Anti-Inflammatory Effects : Research indicates that dihydroseselin can inhibit pro-inflammatory mediators such as TNF-α and IL-6. It operates through pathways involving NF-κB and MAPK, suggesting its potential in treating inflammatory conditions .

- Antiplatelet Aggregation : Dihydroseselin has demonstrated inhibitory effects on platelet aggregation, making it a candidate for cardiovascular therapeutic applications. Its mechanism involves modulation of various signaling pathways associated with platelet activation .

- Antimicrobial Properties : Some studies suggest that dihydroseselin possesses antimicrobial effects, which could be beneficial in addressing infections or inflammatory diseases linked to microbial activity .

Case Study 1: Blood Pressure Regulation

In a study involving cats, dihydroseselin was administered at a dose of 1 mg/kg, resulting in significant reductions in blood pressure. This finding supports its potential use in managing hypertension .

Case Study 2: Inhibition of Inflammatory Responses

A recent investigation into the anti-inflammatory properties of dihydroseselin highlighted its ability to reduce the expression of iNOS and COX-2 in LPS-stimulated macrophages. The study reported a marked decrease in pro-inflammatory cytokines, demonstrating its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of dihydroseselin are multifaceted:

- Calcium Channel Blockade : Dihydroseselin's ability to inhibit calcium influx into cells contributes to its vasodilatory effects.

- Cytokine Modulation : By downregulating inflammatory cytokines, dihydroseselin may help mitigate chronic inflammation.

- Inhibition of Platelet Activation : It interferes with signaling pathways that lead to platelet aggregation, enhancing cardiovascular health.

特性

IUPAC Name |

8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOXLDJHMAATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dihydroseselin?

A1: Dihydroseselin has the molecular formula C14H14O4 and a molecular weight of 250.25 g/mol.

Q2: How is the structure of dihydroseselin elucidated?

A2: The structure of dihydroseselin and its derivatives is primarily determined using spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR techniques (COSY, HMBC), IR, and mass spectrometry (MS). Comparisons with spectral data of known compounds and chemical correlations further aid in structural confirmation. [, , , , , , , , , ]

Q3: Can you describe the key structural features of dihydroseselin derivatives?

A3: Dihydroseselins are characterized by a coumarin core structure fused with a dihydropyran ring. They commonly exist as angular pyranocoumarins where the dihydropyran ring is fused at the 7,8-positions of the coumarin nucleus. Variations in substituents, particularly esters, at the 3' and 4' positions of the dihydropyran ring contribute to the diversity and biological activity of dihydroseselin derivatives. [, , , , , , ]

Q4: Are there different stereoisomers of dihydroseselin derivatives?

A4: Yes, dihydroseselin derivatives often exist as stereoisomers due to the presence of chiral centers in the dihydropyran ring. These isomers can exhibit different biological activities. Researchers have employed techniques like chiral HPLC to separate and identify enantiomers and diastereomers of dihydroseselins. [, , , , , , ]

Q5: Have any synthetic routes been developed for dihydroseselin derivatives?

A5: Yes, researchers have developed novel synthetic approaches to access dihydroseselin and dihydroxanthyletin derivatives. These methods involve the condensation of 7-hydroxycoumarins with allyl or homoallyl halides or alcohols under acidic conditions, leading to the formation of the dihydropyran ring. [, ]

Q6: What are the prominent biological activities reported for dihydroseselin and its derivatives?

A6: Research indicates that dihydroseselin derivatives possess a range of biological activities, including:

- Anti-HIV activity: Certain dihydroseselins, particularly those with specific acyl substituents like camphanoyl groups, have demonstrated potent inhibitory activity against HIV replication in vitro, showing promise as potential anti-HIV agents. []

- Anti-inflammatory and Antinociceptive activity: Some dihydroseselin derivatives, particularly those with acetoxy groups at the 3' position, have exhibited significant anti-inflammatory and pain-relieving effects in animal models. []

- Calcium Channel Blocking Activity: Studies have shown that certain dihydroseselins can act as calcium channel blockers, leading to vasodilation and potentially beneficial effects on cardiovascular function. []

- Antitumor Activity: Khellactone, a dihydroseselin derivative, has demonstrated antitumor activity in both in vitro and in vivo models of lung cancer, suggesting potential applications in cancer therapy. []

- Neuroprotective Activity: Biotransformation of isoepoxypteryxin, a dihydroseselin derivative, yielded a metabolite with enhanced neuroprotective effects against amyloid beta-induced neurotoxicity, highlighting the potential of these compounds in neurodegenerative diseases. []

Q7: How does dihydroseselin exert its calcium channel blocking effect?

A7: While the precise mechanism is still under investigation, studies suggest that dihydroseselin derivatives, like Pd-Ia (3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin), may block calcium channels, particularly L-type calcium channels, by interacting with specific amino acid residues within the channel pore. This interaction inhibits calcium influx into cells, leading to muscle relaxation and vasodilation. []

Q8: How does the structure of dihydroseselin derivatives influence their anti-HIV activity?

A8: Research has revealed a strong structure-activity relationship for the anti-HIV activity of dihydroseselin derivatives. The presence of specific acyl substituents, such as camphanoyl groups at the 3' and 4' positions of the dihydropyran ring, appears crucial for potent antiviral activity. Modifications to these substituents significantly impact the potency and selectivity of these compounds. []

Q9: What are the known toxicological concerns associated with dihydroseselin derivatives?

A9: While generally considered safe when derived from natural sources and used appropriately, dihydroseselin derivatives can cause adverse effects at high doses or with prolonged use. Some reported side effects include nausea, vomiting, dizziness, and liver enzyme elevations. Further research is necessary to fully assess their safety profile, especially for long-term use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。